

# Introduction: The Structural and Analytical Significance of a Key Pharmaceutical Intermediate

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name:	<i>8-Chloro-2-hydroxyquinoline-4-carboxylic acid</i>
CAS No.:	30333-56-3
Cat. No.:	B1604987

[Get Quote](#)

**8-Chloro-2-hydroxyquinoline-4-carboxylic acid** is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly local anesthetics.[1] Its molecular structure, featuring a substituted quinoline core, presents a unique analytical challenge and a rich source of spectroscopic information. The compound has a molecular formula of  $C_{10}H_6ClNO_3$  and a molecular weight of approximately 223.62 g/mol.[2]

A critical feature governing the physicochemical and spectroscopic properties of this molecule is its existence in a tautomeric equilibrium between the lactim (2-hydroxy) and lactam (2-oxo) forms. This equilibrium is sensitive to the solvent, pH, and solid-state packing, meaning its spectroscopic signature can be profoundly influenced by the analytical conditions. This guide provides a predictive, in-depth analysis of the expected spectroscopic data for **8-Chloro-2-hydroxyquinoline-4-carboxylic acid**, grounded in established principles and data from analogous structures. It is designed to equip researchers and drug development professionals with a robust framework for the characterization of this molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Proton ( $^1H$ ) and Carbon ( $^{13}C$ ) Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation. For **8-Chloro-2-hydroxyquinoline-4-carboxylic acid**, NMR will not only confirm the core structure but also provide insights into the dominant tautomeric form in solution.

## Experimental Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the compound.
- **Solvent Selection:** Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). This solvent is chosen for its ability to dissolve the polar compound and, crucially, to allow for the observation of exchangeable protons (O-H and N-H) from the carboxylic acid and hydroxy/amide groups.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).[3]
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field spectrometer at room temperature. Standard pulse programs for one-dimensional spectra should be employed.

## Predicted <sup>1</sup>H NMR Spectrum (400 MHz, DMSO-d<sub>6</sub>)

The aromatic region of the <sup>1</sup>H NMR spectrum is expected to show four distinct signals corresponding to the protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid, and the carbonyl/hydroxyl group, as well as the electron-donating effect of the nitrogen lone pair.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Rationale
~13.0 - 14.0	broad singlet	-	COOH	The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
~11.5 - 12.5	broad singlet	-	OH / NH	This signal corresponds to the proton on the oxygen at C2 (lactim form) or the nitrogen at position 1 (lactam form). Its broadness is due to exchange.
~8.05	doublet	J $\approx$ 8.0 Hz	H-5	This proton is ortho to the electron-donating nitrogen (in the lactim form) but is also influenced by the overall aromatic system.
~7.80	singlet	-	H-3	This proton is adjacent to the carboxylic acid group and is

expected to be a sharp singlet.

---

~7.65

triplet

$J \approx 8.0$  Hz

H-6

Coupled to both H-5 and H-7, this proton will appear as a triplet.

---

~7.45

doublet

$J \approx 8.0$  Hz

H-7

This proton is ortho to the electron-withdrawing chlorine atom, causing a downfield shift. It is coupled to H-6.

---

## Predicted $^{13}\text{C}$ NMR Spectrum (100 MHz, DMSO- $d_6$ )

The  $^{13}\text{C}$  NMR spectrum is expected to display 10 distinct signals, corresponding to each carbon atom in the unique electronic environments of the molecule. Chemical shifts are predicted based on established values for quinoline derivatives and carboxylic acids.[\[4\]](#)

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~170.0	COOH	The carboxylic acid carbonyl carbon is significantly deshielded.
~165.0	C-2	This carbon, bonded to oxygen/nitrogen, will appear far downfield. Its exact shift is highly dependent on the tautomeric form.
~145.0	C-8a	A quaternary carbon at the fusion of the two rings.
~138.0	C-4	A quaternary carbon attached to the carboxylic acid group.
~130.0	C-6	Aromatic CH carbon in the benzene ring portion.
~128.0	C-8	Carbon atom directly bonded to the electronegative chlorine atom.
~125.0	C-5	Aromatic CH carbon adjacent to the fused ring system.
~122.0	C-7	Aromatic CH carbon ortho to the chlorine atom.
~120.0	C-4a	Quaternary carbon at the ring fusion, adjacent to the nitrogen-containing ring.
~115.0	C-3	Aromatic CH carbon adjacent to the carboxylic acid group.

## Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For **8-Chloro-2-hydroxyquinoline-4-carboxylic acid**, the IR spectrum will be dominated by absorptions from the O-H, N-H, C=O, and aromatic ring vibrations. The broadness and position of these peaks will also offer clues about the prevalent tautomer and the extent of hydrogen bonding.

### Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- **Background Scan:** Perform a background scan on the clean, empty ATR crystal to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- **Sample Application:** Place a small amount of the solid powder directly onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

### Predicted IR Absorption Bands

The spectrum will likely reflect the hydrogen-bonded dimeric structure common to carboxylic acids in the solid state.<sup>[5]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Vibrational Mode
3300 - 2500	Broad, Strong	O-H (Carboxylic Acid Dimer)	Stretching
~3100	Medium	N-H (Lactam form)	Stretching
3100 - 3000	Medium, Sharp	Aromatic C-H	Stretching
~1720	Strong, Sharp	C=O (Carboxylic Acid)	Stretching
~1660	Strong, Sharp	C=O (Lactam Amide)	Stretching
1620 - 1580	Medium	C=C / C=N	Ring Stretching
1450 - 1300	Medium	C-O / O-H	Bending
~1250	Strong	C-O (Carboxylic Acid)	Stretching
~850	Strong	C-Cl	Stretching

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides precise molecular weight information and structural details through controlled fragmentation. Electrospray ionization (ESI) is the preferred method for a polar, functionalized molecule like this, as it is a soft ionization technique that typically preserves the molecular ion.

## Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Chromatography:** Inject the sample into an LC system equipped with a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode analysis.

- Ionization: Ionize the eluting compound using an ESI source. Data can be acquired in both positive ( $[M+H]^+$ ) and negative ( $[M-H]^-$ ) ion modes.
- Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

## Predicted Mass Spectrum and Fragmentation

The high-resolution mass of the protonated molecule ( $[M+H]^+$ ) should be approximately 224.0060, which can be used to confirm the elemental composition. The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the molecular ion peak.

The primary fragmentation pathway in MS/MS analysis (collision-induced dissociation of the  $[M+H]^+$  ion) is predicted to involve the sequential loss of small, stable neutral molecules.<sup>[6][7]</sup>

Table of Predicted Fragment Ions (Positive ESI-MS/MS)

m/z (Predicted)	Ion Formula	Loss
224.0060 / 226.0031	$[C_{10}H_7ClNO_3]^+$	- (Molecular Ion)
206.0054 / 208.0025	$[C_{10}H_5ClNO_2]^+$	H <sub>2</sub> O (18 Da)
180.0111 / 182.0082	$[C_9H_5ClNO]^+$	CO <sub>2</sub> (44 Da)
152.0162 / 154.0133	$[C_8H_5ClN]^+$	CO (28 Da) from the previous fragment

## UV-Visible Spectroscopy: Characterizing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated  $\pi$ -system of the quinoline ring. The position and intensity of the absorption maxima ( $\lambda_{max}$ ) are sensitive to the extent of conjugation and the presence of auxochromic groups.

## Experimental Protocol: UV-Vis Spectrum Acquisition

- Solvent Selection: Use a UV-transparent solvent such as ethanol or methanol.
- Sample Preparation: Prepare a dilute stock solution and perform serial dilutions to obtain a concentration that yields an absorbance between 0.2 and 0.8 AU.
- Data Acquisition: Record the spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer, with a matched cuvette containing the pure solvent as a reference.

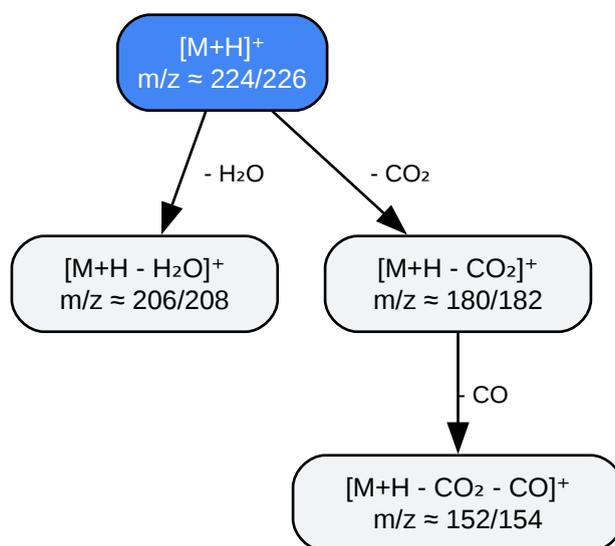
## Predicted UV-Vis Absorption

The extended aromatic system of the quinoline core is expected to produce multiple strong absorption bands in the UV region. Based on data for similar 8-hydroxyquinoline derivatives, two main absorption regions are anticipated.<sup>[8][9]</sup>

- $\lambda_{\text{max}} \approx 240\text{-}260$  nm: This band likely corresponds to  $\pi \rightarrow \pi^*$  transitions within the benzenoid portion of the quinoline system.
- $\lambda_{\text{max}} \approx 310\text{-}340$  nm: This longer-wavelength absorption is attributed to the  $\pi \rightarrow \pi^*$  transition of the entire conjugated system. The position of this band will be sensitive to pH, as protonation or deprotonation of the nitrogen, hydroxyl, or carboxylic acid groups will alter the electronic structure of the chromophore.

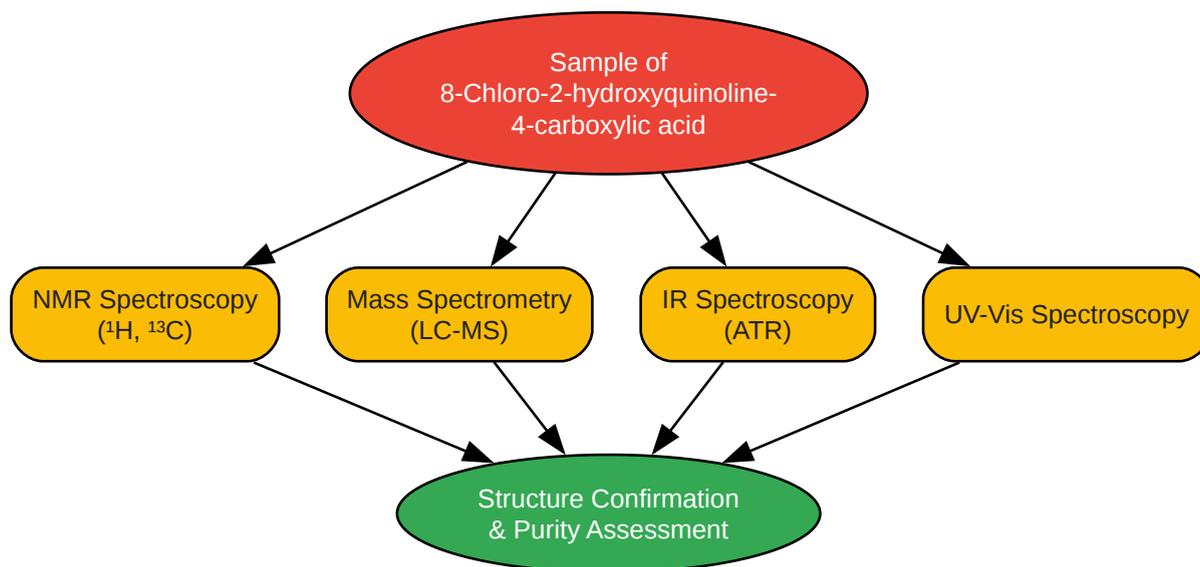
## Visualizations: Workflows and Structural Relationships

Diagrams are essential for visualizing complex scientific information. The following have been generated using Graphviz to illustrate key concepts discussed in this guide.



[Click to download full resolution via product page](#)

Caption: Predicted ESI-MS/MS fragmentation pathway.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

## References

- SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [\[Link\]](#)

- Royal Society of Chemistry. Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. [[Link](#)]
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [[Link](#)]
- Google Patents. Process for making 2-hydroxyquinoline-4-carboxylic acids.
- The Study of 8-Hydroxyquinoline-2-Carboxylic acid and its metal ion complexing properties. [[Link](#)]
- ResearchGate. (PDF) Synthesis of 8-hydroxyquinolinium chloroacetate and synthesis of complexes derived from 8-hydroxyquinoline, and characterization, density functional theory and biological studies. [[Link](#)]
- UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [[Link](#)]
- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [[Link](#)]
- Doc Brown's Chemistry. <sup>13</sup>C NMR spectrum of 3-hydroxybutanone (acetoin). [[Link](#)]
- NIST WebBook. 8-Hydroxyquinoline. [[Link](#)]
- YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [[Link](#)]
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [[Link](#)]
- University of Alberta. Table of Characteristic IR Absorptions. [[Link](#)]
- ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [[Link](#)]
- PubChem. 2-Hydroxyquinoline-4-carboxylic acid. [[Link](#)]

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents \[patents.google.com\]](#)
- [2. 30333-56-3 | 8-Chloro-2-hydroxyquinoline-4-carboxylic acid - AiFChem \[aifchem.com\]](#)
- [3. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH\(OH\)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [4. chem.libretexts.org \[chem.libretexts.org\]](#)
- [5. orgchemboulder.com \[orgchemboulder.com\]](#)
- [6. youtube.com \[youtube.com\]](#)
- [7. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [8. repository.uncw.edu \[repository.uncw.edu\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [To cite this document: BenchChem. \[Introduction: The Structural and Analytical Significance of a Key Pharmaceutical Intermediate\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1604987#spectroscopic-data-of-8-chloro-2-hydroxyquinoline-4-carboxylic-acid\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)